molecular formula C5H2ClFN2O2 B15059259 4-Chloro-2-fluoro-3-nitropyridine

4-Chloro-2-fluoro-3-nitropyridine

Cat. No.: B15059259
M. Wt: 176.53 g/mol
InChI Key: LBADNIUPMOCBDF-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-3-nitropyridine is a heterocyclic aromatic compound that contains chlorine, fluorine, and nitro functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-3-nitropyridine typically involves the nitration of 4-chloro-2-fluoropyridine. One common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions. The reaction proceeds as follows: [ \text{4-Chloro-2-fluoropyridine} + \text{HNO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-3-nitropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products Formed

    Nucleophilic Substitution: Products include 4-amino-2-fluoro-3-nitropyridine or 4-thio-2-fluoro-3-nitropyridine.

    Reduction: The major product is 4-chloro-2-fluoro-3-aminopyridine.

Scientific Research Applications

4-Chloro-2-fluoro-3-nitropyridine is used in various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: In the development of bioactive molecules and potential pharmaceuticals.

    Medicine: As an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: In the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-3-nitropyridine depends on its specific application. In general, the compound can interact with biological targets through its functional groups. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chlorine and fluorine atoms can also influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-nitropyridine
  • 2-Fluoro-3-nitropyridine
  • 4-Fluoro-3-nitropyridine

Uniqueness

4-Chloro-2-fluoro-3-nitropyridine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts distinct electronic and steric properties. This combination of substituents can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-chloro-2-fluoro-3-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClFN2O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBADNIUPMOCBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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